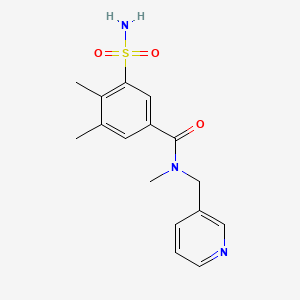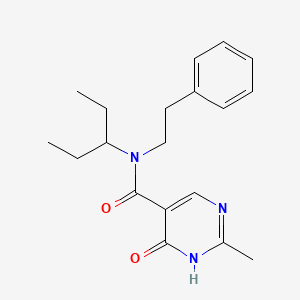![molecular formula C12H13N7O B3813811 N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate](/img/structure/B3813811.png)
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate
Vue d'ensemble
Description
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to be effective in inhibiting CK2 activity in vitro and in vivo, and has been investigated as a potential therapeutic agent for a variety of diseases, including cancer, neurodegenerative disorders, and viral infections.
Mécanisme D'action
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate works by inhibiting the activity of CK2, which is involved in a variety of cellular processes. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. In addition, CK2 inhibition has been shown to reduce the production of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate has been shown to inhibit cell growth, induce apoptosis, and reduce the expression of various oncogenes. In neurodegenerative disorders, N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate has been shown to reduce the production of beta-amyloid and improve cognitive function. In viral infections, N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate has been shown to inhibit viral replication and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate is its specificity for CK2, which allows for targeted inhibition of this kinase. Another advantage is its ability to inhibit the growth of various cancer cell lines and reduce the production of beta-amyloid in neurodegenerative disorders. However, N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate has limitations in terms of its toxicity and potential side effects, which must be carefully monitored in laboratory experiments.
Orientations Futures
Future research on N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate could focus on its potential use in combination therapies for cancer and neurodegenerative disorders. In addition, N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate could be investigated for its potential use in treating other viral infections, such as COVID-19. Further studies could also explore the potential for N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate to be used as a diagnostic tool for CK2-related diseases. Finally, research could focus on developing new and more effective CK2 inhibitors based on the structure of N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate.
Applications De Recherche Scientifique
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate has been extensively studied for its potential therapeutic applications. In cancer research, N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate has also been investigated for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate has been shown to have antiviral activity against a variety of viruses, including HIV, hepatitis C virus, and Zika virus.
Propriétés
IUPAC Name |
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O/c1-2-7(3-1)12-18-8(19-20-12)4-13-10-9-11(15-5-14-9)17-6-16-10/h5-7H,1-4H2,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTGFQSLWWTNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)CNC3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)methyl]-9H-purin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclooctyl-2-[4-(cyclopropylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B3813728.png)
![8-(5-propylpyrimidin-2-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3813729.png)


![7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3813750.png)
![methyl {4-[(8-fluoroquinolin-2-yl)carbonyl]-3-methyl-2-oxopiperazin-1-yl}acetate](/img/structure/B3813758.png)
![6-ethyl-2-morpholin-4-yl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B3813768.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(3R)-3-fluoropyrrolidin-1-yl]acetamide](/img/structure/B3813787.png)
![1-(diphenylmethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3813797.png)
![(4-chloro-2-fluorobenzyl)methyl[(3-pyridin-4-ylisoxazol-5-yl)methyl]amine](/img/structure/B3813801.png)

![N-(1-benzyl-3-piperidinyl)-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3813822.png)
![methyl 1-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperidinecarboxylate](/img/structure/B3813824.png)
![6-(2-chlorophenyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3813833.png)